N-Carbamoylserine as a Defined Substrate for β-Ureidopropionase (EC 3.5.1.6): Kinetic Comparison with N-Carbamoyl-α-amino Acids
N-carbamoylserine serves as a specific substrate for β-ureidopropionase (N-carbamoyl-α-L-amino acid amidohydrolase) from Pseudomonas putida IFO 12996, undergoing hydrolysis to L-serine, CO₂, and NH₃. The enzyme exhibits broad specificity toward N-carbamoyl-α-amino acids, with N-carbamoylserine representing the hydroxyl-containing member of this substrate class alongside N-carbamoyl-α-aminobutyrate (aliphatic) and N-carbamoylphenylalanine (aromatic) [1]. This stands in direct contrast to O-carbamoylserine, which is processed by an entirely different enzyme class—carbamoyl-serine ammonia-lyase (EC 4.3.1.13)—producing pyruvate rather than serine as the carbon skeleton product [2].
| Evidence Dimension | Enzyme substrate specificity and reaction product outcome |
|---|---|
| Target Compound Data | Hydrolyzed to L-serine + CO₂ + NH₃ |
| Comparator Or Baseline | O-Carbamoylserine (CAS 2105-23-9): Converted to pyruvate + 2 NH₃ + CO₂ by EC 4.3.1.13 |
| Quantified Difference | Divergent carbon skeleton products: serine vs. pyruvate |
| Conditions | Pseudomonas putida β-ureidopropionase assay for N-carbamoylserine; carbamoyl-serine ammonia-lyase assay for O-carbamoylserine |
Why This Matters
For experiments requiring serine generation (e.g., metabolic flux analysis, auxotrophy complementation), N-carbamoylserine is uniquely qualified; O-carbamoylserine cannot substitute.
- [1] Ogawa J, Shimizu S. β-Ureidopropionase with N-carbamoyl-α-L-amino acid amidohydrolase activity from an aerobic bacterium, Pseudomonas putida IFO 12996. European Journal of Biochemistry. 1994;223(2):625-630. View Source
- [2] KEGG Enzyme Database. Entry EC 4.3.1.13: Carbamoyl-serine ammonia-lyase. View Source
